Methyl 4-oxo-4-phenylbut-2-ynoate is an organic compound classified under the category of α,β-unsaturated carbonyl compounds. It is characterized by its unique structure, which includes a phenyl group and a ketone functional group. The compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of antibacterial agents.
Methyl 4-oxo-4-phenylbut-2-ynoate falls within the classification of esters due to the presence of an ester functional group. It is also categorized as a ketone because of the carbonyl (C=O) group adjacent to the alkene.
The synthesis of methyl 4-oxo-4-phenylbut-2-ynoate can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, pressure, and reaction time, to optimize yield and purity. Purification techniques such as crystallization are employed post-reaction to isolate the product.
Methyl 4-oxo-4-phenylbut-2-ynoate undergoes various chemical reactions:
Common reagents for these reactions include:
The mechanism by which methyl 4-oxo-4-phenylbut-2-ynoate exerts its biological effects involves its interaction with bacterial enzymes involved in menaquinone biosynthesis. Specifically, it inhibits MenB (1,4-dihydroxyl-2-naphthoyl-CoA synthase), crucial for bacterial respiration in certain pathogens like Staphylococcus aureus.
Research indicates that this compound forms an adduct with coenzyme A in bacterial cells, leading to inhibition of menaquinone synthesis with minimum inhibitory concentrations as low as 0.35–0.75 µg/mL against both methicillin-sensitive and methicillin-resistant strains .
Key physical properties include:
Chemical properties include:
Other relevant data:
Methyl 4-oxo-4-phenylbut-2-ynoate has significant applications in scientific research:
The menaquinone (MK) biosynthesis pathway—a bacteria-specific metabolic route absent in humans—serves as an electron transport conduit essential for ATP generation in Gram-positive pathogens like Staphylococcus aureus [6]. This pathway encompasses seven enzymatic steps, beginning with chorismate and culminating in menaquinone production. Methyl 4-oxo-4-phenyl-but-2-ynoate and its structural analogues disrupt this pathway by inhibiting 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a pivotal enzyme catalyzing the Claisen condensation of O-succinylbenzoyl-CoA (OSB-CoA) into 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) [1] [6]. Mechanistically, the compound’s electrophilic β-carbon enables covalent adduct formation with coenzyme A (CoA), depleting intracellular CoA pools and generating a CoA-inhibitor complex that competitively blocks MenB’s active site [2] [6]. This dual action—substrate mimicry and CoA sequestration—compromises menaquinone-dependent respiration, leading to bacterial cell death. Crucially, bacteria reliant solely on menaquinone for aerobic/anaerobic respiration (e.g., MRSA) exhibit heightened susceptibility, whereas Gram-negative pathogens with ubiquinone alternatives remain unaffected [2] [6].
MenB, a member of the crotonase superfamily, adopts a conserved hexameric structure with hydrophobic active-site pockets that bind OSB-CoA [6]. Methyl 4-oxo-4-phenyl-but-2-ynoate’s ynone scaffold confers enhanced target specificity over earlier enone inhibitors due to its restricted conformational flexibility, which optimizes steric complementarity with MenB’s catalytic residues. Biochemical studies confirm that the CoA adduct of this compound binds Staphylococcus aureus MenB (saMenB) with a dissociation constant (Kd) of ~2 µM—comparable to advanced enone-based MenB inhibitors like methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate [2]. This high-affinity interaction translates to potent in vitro antibacterial activity against drug-resistant strains:
Bacterial Strain | MIC Range (µg/mL) | Resistance Profile |
---|---|---|
Methicillin-sensitive S. aureus (MSSA) | 0.35–0.75 | β-lactam susceptible |
Methicillin-resistant S. aureus (MRSA) | 0.35–1.0 | Multidrug-resistant (MDR) |
Mycobacterium tuberculosis | 1–8 | Rifampin/isoniazid-resistant |
Molecular docking simulations reveal that the inhibitor’s phenyl ring engages in π-stacking with MenB’s Phe230 (conserved across Gram-positive MenB orthologs), while the alkynyl ester moiety hydrogen-bonds to Thr45 and Gly44 backbone amides [7]. This binding mode obstructs OSB-CoA accommodation, preventing cyclization into DHNA-CoA—a bottleneck step in MK biosynthesis [6] [7]. Crucially, the compound’s activity is rescued by exogenous menaquinone supplementation, phenocopying menB gene knockouts and validating target specificity [2] [8].
The global crisis of multidrug-resistant (MDR) bacterial infections necessitates novel antibiotics with non-cross-resistant mechanisms. Methyl 4-oxo-4-phenyl-but-2-ynoate addresses this via two strategic advantages:
Resistance Challenge | Impact of MenB Inhibition |
---|---|
Intracellular MRSA persistence | Prevents SCV formation; targets essential respiration |
Biofilm-associated resistance | Inhibits biofilm growth at 4× MIC (disrupts energy metabolism) |
Target-based resistance | Low spontaneous mutation frequency in menB gene |
In vivo efficacy is demonstrated in murine systemic MRSA infection models, where methyl 4-oxo-4-phenyl-but-2-ynoate analogues significantly reduce bacterial loads and improve survival rates [2]. This positions MenB inhibitors as first-in-class bactericidal agents against recalcitrant MRSA infections, particularly when integrated with resistance stewardship programs emphasizing pathway-specific drug rotation.
Synonym | Source |
---|---|
Methyl 4-oxo-4-phenyl-but-2-ynoate | [3] |
Methyl benzoylpropynoate | [3] [9] |
4-Oxo-4-phenyl-Methyl-2-butynoate | [3] |
Methyl 4-phenyl-4-oxobut-2-ynoate | [3] |
2-Butynoic acid, 4-oxo-4-phenyl-, methyl ester | [3] |
Methyl 3-benzoylpropiolate | [3] [9] |
1-Oxo-1-phenyl-butyn-(2)-oic acid-(4)-methyl ester | [3] |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0